![molecular formula C15H25NO4 B2965856 1-(Tert-butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-4-carboxylic acid CAS No. 363192-67-0](/img/structure/B2965856.png)
1-(Tert-butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-4-carboxylic acid
Overview
Description
“1-(Tert-butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-4-carboxylic acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C18H32N2O4 and it has a molecular weight of 340.46 .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this compound. It’s worth noting that the buyer assumes responsibility to confirm product identity and/or purity .Molecular Structure Analysis
The SMILES string of this compound isO=C(OCC)C1CN(CCC1)C(CC2)CCN2C(OC(C)(C)C)=O
. This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Asymmetric Synthesis
This compound plays a crucial role in the asymmetric synthesis of complex molecules. Research by Xue et al. (2002) demonstrated its utility in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, starting from L-aspartic acid beta-tert-butyl ester. This process involves multiple steps, including tribenzylation, alkylation, hydroboration, and reductive amination, showcasing the compound's versatility in synthetic organic chemistry (Xue, He, Roderick, Corbett, & Decicco, 2002).
Synthesis of Dipeptides
Another significant application is in the synthesis of dipeptides. Didierjean et al. (2002) explored its use in creating a pipecolic acid-containing dipeptide, showcasing its role in peptide chemistry. The study highlights the compound's ability to adopt specific conformations conducive to peptide bonding, which is essential for the development of peptide-based therapeutics and biochemical tools (Didierjean, Boussard, & Aubry, 2002).
Antibacterial Agent Synthesis
Miyamoto et al. (1987) utilized this compound in the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, exhibiting antibacterial properties. This research underscores the compound's application in developing new antibacterial agents, contributing to the ongoing battle against bacterial resistance (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Synthesis of Spirocyclic Compounds
Freund and Mederski (2000) reported on the synthesis of spiro[indole-3,4′-piperidin]-2-ones starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid. This work highlights the compound's role in constructing spirocyclic frameworks, which are prevalent in many biologically active molecules and pharmaceuticals (Freund & Mederski, 2000).
Safety and Hazards
properties
IUPAC Name |
4-(cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16,12(17)18)10-11-4-5-11/h11H,4-10H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATOYPVKSCZYBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2CC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.